molecular formula C21H24ClNO3 B2428365 4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid CAS No. 1026778-83-5

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid

Cat. No. B2428365
CAS RN: 1026778-83-5
M. Wt: 373.88
InChI Key: SZRDBNDTKBULBA-UHFFFAOYSA-N
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Description

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of compounds known as small-molecule inhibitors, which are used to target specific enzymes and proteins in the body. In

Scientific Research Applications

Antimicrobial and Larvicidal Activities

A study by Kumara et al. (2015) explored the synthesis of novel derivatives, including compounds related to 4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid. These derivatives were evaluated for antimicrobial properties against certain bacterial and fungal pathogens and also screened for mosquito larvicidal activity (Kumara et al., 2015).

Synthesis and Structural Studies

Research by Morokuma et al. (2008) involved the synthesis of compounds structurally related to the acid . This work focused on synthesizing (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating the potential of these compounds in medicinal chemistry (Morokuma et al., 2008).

Maftei et al. (2013) synthesized natural product analogs bearing the N-phenylsuccinimide moiety, starting from a compound structurally similar to 4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid. These analogs were tested for antitumor activity, highlighting the compound's potential in cancer research (Maftei et al., 2013).

Molecular Docking and Optical Studies

Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid. Their research provides insights into the potential biological activities of these compounds and their application in pharmacology (Vanasundari et al., 2018).

Proline Amino Acids in NMR

Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, which is structurally related to the compound . This research demonstrated its use in probes and medicinal chemistry, especially in sensitive 19F NMR detection (Tressler & Zondlo, 2014).

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-21(2,3)16-8-6-15(7-9-16)19(24)12-18(20(25)26)23-13-14-4-10-17(22)11-5-14/h4-11,18,23H,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDBNDTKBULBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid

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